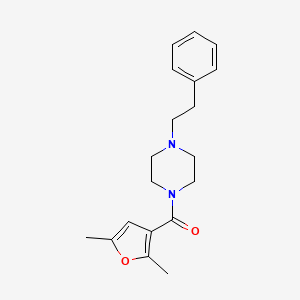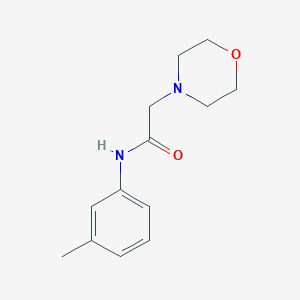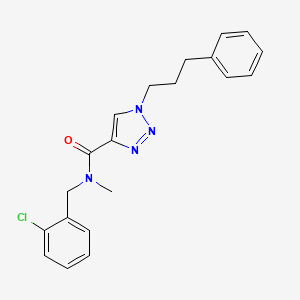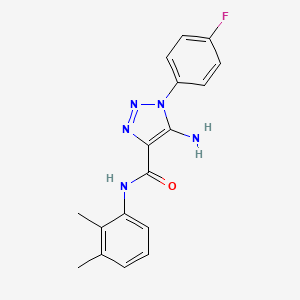![molecular formula C17H18N6O5S B5021156 N-(4-{[(5-methyl-1,3,5-triazinan-2-ylidene)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B5021156.png)
N-(4-{[(5-methyl-1,3,5-triazinan-2-ylidene)amino]sulfonyl}phenyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazine derivatives, such as the one you’re asking about, have attracted attention in recent years due to their use in various fields, including medicine and agrochemicals . They have been found to exhibit a range of biological activities, including antimalarial, antimicrobial, anticancer, and antiviral effects .
Molecular Structure Analysis
The molecular structure of triazine derivatives is typically confirmed by 1H NMR, 13C NMR, HRMS and single-crystal x-ray diffraction . The crystal usually belongs to the monoclinic system with a specific space group .Physical And Chemical Properties Analysis
The physical and chemical properties of triazine derivatives can vary widely depending on the specific substituents present on the triazine ring. For example, some triazine derivatives have low solubility in water and are stable at room temperature .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[(3-methyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)sulfamoyl]phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O5S/c1-22-10-18-17(19-11-22)21-29(27,28)15-8-4-13(5-9-15)20-16(24)12-2-6-14(7-3-12)23(25)26/h2-9H,10-11H2,1H3,(H,20,24)(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDMHKXLKIGKCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CNC(=NC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(difluoromethoxy)phenyl]-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5021076.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(4-pyridinylmethyl)ethanediamide](/img/structure/B5021077.png)
![8-methoxy-N-phenyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5021102.png)
![diphenyl{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}methanol](/img/structure/B5021103.png)

![3-methyl-1-[(4-nitrophenyl)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5021117.png)
![3-[(4-bromophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5021120.png)

![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5021135.png)




![3-{[(2-mercaptoethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5021186.png)